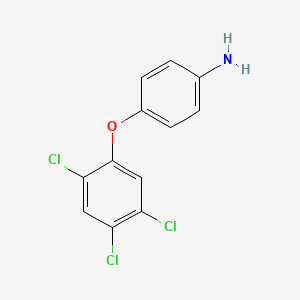

4-(2,4,5-Trichlorophenoxy)aniline

Description

Contextual Significance within Halogenated Aromatic Amines and Phenoxy Ethers

4-(2,4,5-Trichlorophenoxy)aniline belongs to two key families of organic compounds: halogenated aromatic amines and phenoxy ethers. Halogenated aromatic compounds are widely utilized in various sectors, including agriculture and the pharmaceutical industry. organic-chemistry.org The inclusion of halogen atoms can significantly alter the physical, chemical, and biological properties of a molecule.

Aromatic amines, characterized by an amino group attached to an aromatic ring, are fundamental building blocks in organic synthesis. wikipedia.org The reactivity of the amino group and the aromatic ring makes them versatile precursors for a wide range of more complex molecules. wikipedia.org The presence of halogen substituents on the aromatic ring, as seen in this compound, can influence the basicity of the amine and the reactivity of the ring in electrophilic substitution reactions. wikipedia.org

Phenoxy ethers, also known as diaryl ethers, consist of two aromatic rings linked by an oxygen atom. scielo.org.mx This structural motif is found in a variety of natural products and synthetic compounds. The ether linkage imparts a degree of conformational flexibility to the molecule. The synthesis of diaryl ethers is often achieved through methods like the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. organic-chemistry.orgwikipedia.orgacs.org

Historical Perspectives on Related Trichlorophenoxy Compounds and Aniline (B41778) Derivatives

The history of trichlorophenoxy compounds is notably linked to the development of herbicides. A prominent example is 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a synthetic auxin that was widely used as a defoliant. wikipedia.orgherts.ac.uk Developed in the 1940s, 2,4,5-T was a component of the controversial herbicide Agent Orange. wikipedia.org Its use was largely discontinued (B1498344) due to concerns over contamination with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which could form during the manufacturing process of its precursor, 2,4,5-trichlorophenol (B144370). wikipedia.orghealthandenvironment.org The synthesis of 2,4,5-T itself proceeds from 2,4,5-trichlorophenol and chloroacetic acid. wikipedia.org

Aniline and its derivatives have been central to the development of the chemical industry, particularly in the synthesis of dyes. wikipedia.org The reactivity of aniline allows for a broad range of chemical transformations, making it a cornerstone of synthetic organic chemistry. wikipedia.orgchemistrysteps.com The study of aniline derivatives has led to the development of numerous pharmaceuticals, polymers, and other advanced materials. wikipedia.org The synthesis of substituted anilines often involves the reduction of the corresponding nitroaromatic compounds. researchgate.net

Structural Framework and Research Implications of the this compound Moiety

The molecular structure of this compound combines the key features of a trichlorinated phenyl ring, a phenoxy ether linkage, and an aniline moiety. The 2,4,5-trichloro substitution pattern on one of the phenyl rings is a significant feature. The positions of the chlorine atoms can influence the molecule's electronic properties and its potential interactions with biological systems.

The synthesis of this compound would likely involve a nucleophilic aromatic substitution or an Ullmann-type condensation. One possible route could be the reaction of 2,4,5-trichlorophenol with p-fluoronitrobenzene, followed by the reduction of the nitro group to an amine. Another approach could involve the direct coupling of 2,4,5-trichlorobromobenzene with p-aminophenol. organic-chemistry.orgacs.org

The research implications for a molecule like this compound are varied. Given the history of related trichlorophenoxy compounds, one area of investigation could be its potential herbicidal or pesticidal activity. google.comnih.gov The combination of the aniline and phenoxy ether motifs also suggests potential applications in materials science, such as in the synthesis of novel polymers or as a scaffold in medicinal chemistry for the development of new therapeutic agents. The specific stereochemistry and electronic distribution of the molecule would be critical in determining its utility in these fields.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H8Cl3NO |

| Molecular Weight | 288.56 g/mol |

| General Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents |

Structure

3D Structure

Properties

CAS No. |

61575-25-5 |

|---|---|

Molecular Formula |

C12H8Cl3NO |

Molecular Weight |

288.6 g/mol |

IUPAC Name |

4-(2,4,5-trichlorophenoxy)aniline |

InChI |

InChI=1S/C12H8Cl3NO/c13-9-5-11(15)12(6-10(9)14)17-8-3-1-7(16)2-4-8/h1-6H,16H2 |

InChI Key |

RRKPBKXJONFPGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 4 2,4,5 Trichlorophenoxy Aniline

Electrophilic Aromatic Substitution Reactions on Halogenated Aryl Rings

Electrophilic aromatic substitution (EAS) on the two aromatic rings of 4-(2,4,5-trichlorophenoxy)aniline is a complex process due to the competing directing effects of the substituents. The aniline (B41778) moiety is a strongly activating, ortho-, para-directing group, while the phenoxy group is also an ortho-, para-director, albeit less activating. Conversely, the three chlorine atoms on the phenoxy ring are deactivating, ortho-, para-directing groups.

In practice, direct electrophilic substitution on the aniline ring can be challenging. For instance, Friedel-Crafts alkylation reactions are generally not feasible for anilines because the basic nitrogen atom coordinates strongly with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. google.comchemrxiv.org Even with an excess of catalyst, the reaction often fails or proceeds with very low yield. google.com

Similarly, Friedel-Crafts acylation of anilides, which are less basic than anilines, often requires specific catalysts and conditions to overcome the deactivation of the Lewis acid catalyst by the nitrogen atom. google.com While methods for the catalytic acylation of anilides have been developed, the presence of the bulky and electron-withdrawing trichlorophenoxy group in this compound would likely further hinder such reactions. google.com

Nitration of substituted anilines is a common electrophilic substitution reaction. However, the reaction conditions must be carefully controlled to avoid oxidation of the amino group. The directing effects of the amino and phenoxy groups would favor substitution at the positions ortho and para to the amino group on the aniline ring.

Nucleophilic Reactivity of the Aniline Moiety

The primary amine group of the aniline moiety in this compound is a key site for nucleophilic reactions, including acylation, alkylation, and the formation of Schiff bases.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the aniline group makes it a potent nucleophile, readily undergoing acylation and alkylation reactions.

Acylation: Anilines are readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form amides. For example, the reaction of an aniline with phenylacetyl chloride can yield a phenylacetylamino derivative. nih.gov This type of reaction is a common method for the synthesis of various amide compounds. nih.gov

Alkylation: The nucleophilic nitrogen can also be alkylated by reaction with alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process. The reaction of 2,4,5-triiodoimidazole (B157059) with alkyl halides in the presence of a base like potassium carbonate in DMF is a known method for alkylation on a nitrogen-containing heterocycle. mtsu.edu A similar approach could potentially be applied to the alkylation of this compound. The use of ionic liquids as catalysts for the alkylation of anilines with olefins has also been explored as a method to control the reaction. google.com

Formation of Schiff Bases and Imines

The reaction of the primary amino group of this compound with carbonyl compounds, such as aldehydes and ketones, leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. advancechemjournal.comjocpr.comnepjol.info

The formation of the azomethine group (-C=N-) is a key characteristic of this reaction. advancechemjournal.comjocpr.comnih.gov The synthesis of Schiff bases from haloanilines, including 2,4,5-trichloroaniline (B140166), with various benzaldehyde (B42025) derivatives has been reported. jocpr.comresearchgate.net For instance, the reaction of 2,4,5-trichloroaniline with different benzaldehydes can be achieved by refluxing an equimolar mixture of the reactants. nepjol.info The resulting Schiff bases can be characterized by the appearance of a new peak in the NMR spectrum corresponding to the azomethine proton. jocpr.com

Redox Chemistry and Electron Transfer Processes

The redox behavior of this compound is primarily associated with the aniline moiety, which can undergo oxidation. The presence of substituents on the aniline ring influences its oxidation potential.

Cyclic voltammetry is a common technique used to study the redox properties of substituted anilines. publish.csiro.aurasayanjournal.co.inijcrt.orgsrce.hr Studies on various substituted anilines have shown that the oxidation potential is dependent on the nature and position of the substituents. umn.edursc.org Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.

Hydrolytic Stability and Reaction Pathways

The hydrolytic stability of this compound is determined by the susceptibility of the ether linkage to cleavage. Ether cleavage is generally a difficult reaction due to the high stability of the C-O bond. wikipedia.org However, under strong acidic conditions, the ether linkage can be cleaved. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org

The mechanism of acidic ether cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether. wikipedia.orgyoutube.comlibretexts.org For an aryl alkyl ether, cleavage typically occurs to produce a phenol (B47542) and an alkyl halide, as the aromatic ring is not susceptible to nucleophilic attack. libretexts.org In the case of this compound, acidic hydrolysis would be expected to cleave the ether bond to yield 2,4,5-trichlorophenol (B144370) and 4-aminophenol (B1666318). The reaction is generally slow and often requires heat. wikipedia.orgmasterorganicchemistry.com

Photochemical Transformations and Photodegradation Mechanisms

The photochemical behavior of this compound is expected to be influenced by both the trichlorophenoxy and aniline moieties. The photodegradation of the related compound, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), has been studied extensively and provides insights into the likely photochemical pathways. nih.govwikipedia.orgnih.govnih.govethz.chherts.ac.uk

Studies on the photodegradation of 2,4,5-T have shown that the primary photochemical steps can involve both photoionization, generating a radical cation and a hydrated electron, and heterolytic cleavage of a C-Cl bond. nih.gov The major degradation products identified include hydroxylated derivatives resulting from the substitution of chlorine atoms by hydroxyl groups. nih.gov The photodegradation of halogenated compounds can be influenced by the presence of sensitizers. researchgate.net

Direct Photolysis Studies

Direct photolysis involves the absorption of light by a molecule, leading to its degradation. The rate and efficiency of this process depend on the molecule's absorption spectrum and its quantum yield (the efficiency with which absorbed photons lead to chemical change).

There are no specific studies detailing the direct photolysis quantum yield or reaction kinetics for this compound in the reviewed literature. For a related compound, (2,4,5-trichlorophenoxy)acetic acid (2,4,5-T), direct photolysis has been observed, with calculated near-surface half-lives of approximately 15 days in summer at mid-latitudes. epa.gov However, the presence of an aniline group in place of a carboxylic acid group would significantly alter the electronic properties and, consequently, the photolytic behavior.

Indirect Photolysis and Sensitized Reactions

Indirect photolysis occurs when other chemical species in the environment, known as photosensitizers, absorb light and then transfer that energy to the target compound, causing it to degrade. Common environmental photosensitizers include dissolved organic matter (like humic and fulvic acids) and nitrate (B79036) ions. These can also lead to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂).

No studies specifically investigating the indirect photolysis or sensitized reactions of this compound were found. For the related herbicide 2,4,5-T, humic substances have been shown to enhance the rate of photolysis. epa.gov Similarly, studies on 2,4,5-trichloroaniline have indicated that its degradation in natural waters is primarily driven by photochemical processes, which would include both direct and indirect photolysis. nih.govnih.gov It is plausible that this compound would also be susceptible to attack by photochemically generated reactive species like hydroxyl radicals, a common degradation pathway for many organic pollutants in water.

Identification of Photoproducts and Reaction Intermediates

The identification of photoproducts is crucial for understanding the degradation pathway and the potential environmental fate of a compound. For aromatic compounds containing chlorine and ether linkages, common photochemical reactions include reductive dechlorination (replacement of a chlorine atom with a hydrogen atom) and cleavage of the ether bond.

There is no available data on the specific photoproducts or reaction intermediates formed during the photolysis of this compound. Based on the photochemistry of similar compounds, potential degradation pathways could involve:

Ether Bond Cleavage: This would likely lead to the formation of 2,4,5-trichlorophenol and 4-aminophenol. epa.gov

Reductive Dechlorination: Stepwise removal of chlorine atoms from the aromatic ring.

Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

Studies on the anaerobic degradation of 2,4,5-T have identified intermediates such as 3,4-dichlorophenol, 2,5-dichlorophenol, and phenol, resulting from reductive dechlorination. researchgate.net Photochemical degradation of 2,4,5-trichloroaniline also contributes to its mineralization. nih.gov These findings suggest that similar chlorinated phenol and aniline derivatives could potentially be formed from the photolysis of this compound. However, without specific experimental evidence, this remains speculative.

Advanced Spectroscopic and Structural Elucidation of 4 2,4,5 Trichlorophenoxy Aniline

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) and Band Assignments

The FT-IR and FT-Raman spectra would be dominated by vibrations originating from the aniline (B41778) and trichlorophenoxy moieties. The primary amine (-NH₂) group of the aniline ring is expected to exhibit characteristic stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes, respectively. researchgate.net The N-H bending vibration is anticipated to appear in the 1650-1580 cm⁻¹ range. researchgate.net

The aromatic C-H stretching vibrations of both phenyl rings would likely be observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net The presence of the ether linkage (C-O-C) is identifiable by its characteristic asymmetric and symmetric stretching vibrations. The strong, asymmetric C-O-C stretching band is typically one of the most intense in the spectrum, expected in the 1275-1200 cm⁻¹ region, while the symmetric stretch would appear at a lower frequency, around 1075-1020 cm⁻¹.

The trichlorophenoxy group would contribute distinct vibrations. The C-Cl stretching vibrations are expected to produce strong bands in the fingerprint region, typically below 800 cm⁻¹. The exact positions of these bands are sensitive to the substitution pattern on the phenyl ring. A detailed computational analysis, such as that performed for (2,4,5-Trichlorophenoxy) Acetic acid, could aid in the precise assignment of these complex vibrational modes. nih.gov

Table 4.1.1: Expected FT-IR and FT-Raman Vibrational Bands for 4-(2,4,5-Trichlorophenoxy)aniline (Note: The following wavenumbers are expected ranges based on characteristic functional group frequencies and data from analogous compounds. Specific experimental values are not available.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique(s) |

| N-H Asymmetric Stretch | 3400 - 3500 | FT-IR, FT-Raman |

| N-H Symmetric Stretch | 3300 - 3400 | FT-IR, FT-Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| N-H Bending | 1580 - 1650 | FT-IR |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, FT-Raman |

| C-N Stretch | 1280 - 1350 | FT-IR |

| Aryl Ether C-O-C Asymmetric Stretch | 1200 - 1275 | FT-IR |

| Aryl Ether C-O-C Symmetric Stretch | 1020 - 1075 | FT-Raman |

| C-Cl Stretch | < 800 | FT-IR, FT-Raman |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus, allowing for conformational analysis.

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the protons on both aromatic rings and the amine group. The protons on the aniline ring (A) and the trichlorophenyl ring (B) would appear in the aromatic region (typically δ 6.5-8.0 ppm). The two protons ortho to the amino group (H-2', H-6') and the two protons meta to the amino group (H-3', H-5') on the aniline ring are expected to appear as doublets due to coupling with each other. The protons on the trichlorinated ring (H-3, H-6) would likely appear as singlets, given their isolation from other protons. The chemical shift of the -NH₂ protons can vary widely depending on the solvent, concentration, and temperature, and they may appear as a broad singlet. The electron-donating nature of the amino group and the electron-withdrawing nature of the phenoxy and chloro groups will influence the precise chemical shifts.

¹³C NMR: The ¹³C NMR spectrum would display 12 distinct signals, one for each carbon atom, assuming no accidental equivalence. The chemical shifts would reflect the electronic environment of each carbon. The carbon attached to the nitrogen (C-4') would be shifted downfield, while the carbons ortho and para to the amino group would be shielded. The carbons bonded to chlorine atoms (C-2, C-4, C-5) and the oxygen atom (C-1) on the trichlorophenoxy ring would be significantly deshielded, appearing at higher chemical shifts. The ether linkage carbon on the aniline ring (C-1') would also be found downfield. Data from various substituted anilines and chlorophenoxy compounds can be used to predict the approximate chemical shifts. rsc.orgrsc.org

Table 4.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are predicted values based on analogous structures. Experimental data is not available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 | - | ~150-155 |

| C-2 | - | ~128-132 |

| C-3 | ~7.3-7.5 (s) | ~115-120 |

| C-4 | - | ~125-130 |

| C-5 | - | ~127-131 |

| C-6 | ~7.5-7.7 (s) | ~130-135 |

| C-1' | - | ~140-145 |

| C-2'/C-6' | ~6.8-7.0 (d) | ~120-125 |

| C-3'/C-5' | ~6.6-6.8 (d) | ~115-118 |

| C-4' | - | ~145-150 |

| NH₂ | Variable (broad s) | - |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound. The technique provides a highly accurate mass measurement of the molecular ion, which can be used to deduce the elemental composition. For C₁₂H₈Cl₃NO, the presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M⁺˙) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can be used for structural elucidation. The fragmentation of this compound is expected to be governed by the cleavage of the ether bond, which is a common fragmentation pathway for diaryl ethers. libretexts.org This would lead to two primary fragmentation routes:

Cleavage yielding the trichlorophenoxy radical and a 4-aminophenyl cation, or vice versa.

Cleavage yielding a trichlorophenyl cation and a 4-aminophenoxy radical.

Further fragmentation of these primary ions would occur. For instance, the trichlorophenoxy ion could lose CO, and the aminophenyl-containing fragments could undergo fragmentations typical for anilines, such as the loss of HCN. The mass spectrum of 2,4,5-trichloroaniline (B140166) shows a prominent molecular ion peak and fragments corresponding to the loss of chlorine and cyano-species, which could be expected in the fragmentation of the target compound as well. nist.gov

Table 4.3.1: Predicted Key Fragments in the Mass Spectrum of this compound (Note: m/z values are based on the most abundant isotopes. The table is predictive and based on general fragmentation rules.)

| m/z | Proposed Fragment | Fragmentation Pathway |

| 287 | [C₁₂H₈³⁵Cl₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 195 | [C₆H₂³⁵Cl₃O]⁺ | Cleavage of the ether bond |

| 108 | [C₆H₆NO]⁺ | Cleavage of the ether bond |

| 92 | [C₆H₆N]⁺ | Loss of oxygen from [C₆H₆NO]⁺ |

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Torsion Angles

The key conformational features of this compound are the torsion angles defining the orientation of the two aromatic rings with respect to the central ether linkage. X-ray analysis would precisely determine the C-O-C bond angle and the dihedral angles between the planes of the aniline and trichlorophenyl rings. This would reveal whether the molecule adopts a "twisted" or a more "planar" conformation in the solid state. The conformation is a result of the balance between steric hindrance from the ortho-substituents and the electronic effects of conjugation.

Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon. Different polymorphs can exhibit distinct physical properties. By varying the crystallization conditions (e.g., solvent, temperature, pressure), it might be possible to isolate different polymorphic forms of this compound. Each polymorph would have a unique X-ray diffraction pattern and potentially different spectroscopic signatures, reflecting the different molecular conformations and packing arrangements in their respective crystal lattices. A systematic study would be required to identify and characterize any potential polymorphs.

Computational and Theoretical Chemistry Approaches for 4 2,4,5 Trichlorophenoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in this regard.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) and Hartree-Fock (HF) are two cornerstone methods in quantum chemistry used to determine the optimal geometry and electronic structure of molecules. researchgate.netarxiv.orgresearchgate.net DFT methods, such as B3LYP, are often favored for their balance of accuracy and computational cost, mapping the electron density to determine the system's energy. researchgate.net The HF method, an ab initio approach, approximates the many-electron wavefunction as a single Slater determinant but does not account for electron correlation to the same extent as post-HF methods or some DFT functionals. arxiv.orgresearchgate.net

For 4-(2,4,5-trichlorophenoxy)aniline, geometry optimization would be the first step. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. Studies on structurally similar compounds, like (2,4,5-Trichlorophenoxy) Acetic acid, have utilized methods such as HF and DFT (B3LYP and B3PW91) with basis sets like 6-31++G(d,p) and 6-311++G(d,p) to achieve optimized geometries. nih.gov The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. For instance, calculations on related aniline (B41778) derivatives provide a baseline for expected bond lengths and angles within the aniline and trichlorophenoxy moieties. nih.govuomphysics.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical Data) This table presents hypothetical data based on typical values for similar structures calculated using DFT/B3LYP/6-311++G(d,p).

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C-O (ether) | 1.38 |

| C-N (amine) | 1.41 | |

| C-Cl (avg) | 1.74 | |

| N-H (avg) | 1.01 | |

| Bond Angles | C-O-C | 118.5 |

| C-N-H | 119.0 | |

| H-N-H | 115.0 | |

| Dihedral Angle | C-C-O-C | 65.0 |

HOMO-LUMO Energy Gap Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter. nih.govnih.gov

A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. For related compounds like N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, the HOMO-LUMO gap has been calculated to be around 5.406 eV, suggesting high stability. nih.gov From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ).

These descriptors quantify the molecule's reactivity, providing a theoretical framework for predicting its behavior in chemical reactions.

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors for this compound (Theoretical Data) This table presents hypothetical data based on typical values for similar structures calculated using DFT/B3LYP/6-311++G(d,p).

| Parameter | Value (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.60 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 3.55 |

| Chemical Hardness (η) | 2.30 |

| Electrophilicity Index (ω) | 2.74 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, electron-poor areas, and are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those bonded to electronegative atoms.

Green regions represent neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atom of the ether linkage, the nitrogen atom of the amine group, and to some extent, the chlorine atoms. Positive potential (blue) would be expected around the hydrogen atoms of the amine group and the aromatic rings. This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, and predicting sites of chemical reaction. uomphysics.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with other molecules, such as solvents or biological macromolecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and flexes at a given temperature.

For this compound, MD simulations could be used to:

Explore conformational space: The molecule has rotational freedom around the ether linkage and the C-N bond. MD can identify the most stable conformers and the energy barriers between them.

Analyze intermolecular interactions: In a condensed phase (like a solution or a crystal), MD can model the interactions between molecules, such as hydrogen bonding involving the amine group and π-π stacking between the aromatic rings.

Simulate binding to a target protein: If the molecule is being studied for its biological activity, MD simulations can be used to model its binding to a receptor's active site, providing insights into the stability of the complex and the key interacting residues. nih.gov Studies on related inhibitors often use MD to understand these binding mechanisms. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR. nih.govresearchgate.net Comparing calculated and experimental spectra helps in the assignment of peaks.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the peaks in an infrared (IR) spectrum. nih.gov Theoretical spectra are often scaled by a factor to correct for anharmonicity and other systematic errors in the calculations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov This analysis provides information about the electronic transitions, such as π→π* transitions within the aromatic rings.

For a related compound, (2,4,5-Trichlorophenoxy) Acetic acid, DFT calculations have been successfully used to simulate its FT-IR, FT-Raman, and NMR spectra. nih.gov Similar accuracy would be expected for this compound.

Table 3: Illustrative Predicted Spectroscopic Data for this compound (Theoretical Data) This table presents hypothetical data based on typical values for similar structures.

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) - NH₂ | 3.5 - 4.5 |

| Chemical Shift (δ, ppm) - Aromatic H | 6.5 - 7.5 | |

| ¹³C NMR | Chemical Shift (δ, ppm) - C-O | 150 - 160 |

| Chemical Shift (δ, ppm) - C-N | 140 - 150 | |

| IR | Vibrational Frequency (cm⁻¹) - N-H stretch | 3400 - 3500 |

| Vibrational Frequency (cm⁻¹) - C-O-C stretch | 1200 - 1250 | |

| UV-Vis | Absorption Maximum (λmax, nm) | ~290 |

Structure-Property Relationship Studies

Structure-Property Relationship (SPR) studies aim to connect a molecule's structural features with its macroscopic properties. In the context of computational chemistry, this often involves building quantitative models. For instance, Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate calculated molecular descriptors (like those from DFT) with experimentally observed biological activity. researchgate.net

For a series of compounds related to this compound, a QSAR study could be performed to understand how variations in the substitution pattern on the aniline or phenoxy rings affect a particular property, such as herbicidal or fungicidal activity. researchgate.net By identifying which electronic, steric, or hydrophobic properties are most important, these models can guide the design of new, more potent analogues. For example, studies on other aniline derivatives have shown that modifying substituents can tune properties for specific applications like bioimaging or inhibiting enzymes. ijcce.ac.ir

Reaction Pathway Energetics and Transition State Modeling

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the current body of research concerning the specific compound this compound. Despite extensive searches, no dedicated theoretical studies or detailed research findings on the reaction pathway energetics and transition state modeling for this molecule could be identified.

The synthesis of diaryl ethers and their derivatives, a class to which this compound belongs, is often achieved through nucleophilic aromatic substitution (SNA_r) reactions, such as the Ullmann condensation. These reactions typically involve the coupling of a phenol (B47542) with an aryl halide. The formation of this compound would likely involve the reaction of 4-aminophenol (B1666318) with 1,2,4,5-tetrachlorobenzene (B31791) or a related chlorinated benzene (B151609) derivative.

Computational investigations of such reaction pathways would theoretically involve the use of methods like Density Functional Theory (DFT) to model the potential energy surface. This would allow for the identification of key intermediates, transition states, and the calculation of associated energy barriers (activation energies) and reaction enthalpies. The modeling of transition states is crucial for understanding the kinetics and mechanism of the reaction, providing insights into the geometry of the activated complex and the nature of bond-forming and bond-breaking processes.

However, at present, no specific data tables detailing activation energies, reaction enthalpies, or optimized geometries of transition states for the synthesis or reactions of this compound are available in published research. The scientific community has not yet directed computational studies to elucidate the specific energetic and mechanistic details of this particular compound. Therefore, a quantitative analysis of its reaction pathway energetics and transition state models cannot be provided.

Future computational work in this area would be valuable for understanding the reactivity of this polychlorinated diphenylamine (B1679370) ether derivative and could provide a basis for optimizing synthetic routes or predicting its environmental fate and metabolic pathways.

Information Deficit on this compound Prevents Article Generation

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available data specifically concerning the chemical compound This compound . As a result, it is not possible to generate a scientifically accurate and thorough article that adheres to the requested outline on its environmental transformation and degradation pathways.

The search for information on the microbial and abiotic degradation, including biotransformation, metabolites, enzymatic systems, hydrolysis, and photolysis of "this compound," did not yield any specific studies or datasets.

It is important to note that a substantial body of research exists for a structurally related but different compound, 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) . This herbicide was the subject of numerous environmental fate studies. However, the functional group difference—an aniline (amino group) versus a phenoxyacetic acid (carboxymethyl group)—is chemically significant and fundamentally alters the molecule's properties and, consequently, its environmental degradation pathways. Extrapolating data from 2,4,5-T to this compound would be scientifically unfounded and speculative.

Similarly, while general degradation pathways for other aniline compounds have been studied, this information is not specific enough to construct a scientifically rigorous article about the precise compound .

Due to this critical absence of specific research, the creation of an article that is "thorough, informative, and scientifically accurate" as per the user's instructions cannot be fulfilled at this time.

Environmental Transformation and Degradation Pathways of 4 2,4,5 Trichlorophenoxy Aniline

Abiotic Degradation Processes in Environmental Compartments

Sorption and Desorption Behavior in Soil and Sediment Matrices

The environmental fate and transport of 4-(2,4,5-Trichlorophenoxy)aniline are significantly influenced by its interaction with soil and sediment particles. Sorption, the process of a chemical binding to a solid matrix, and desorption, its release, govern its concentration in the aqueous phase and thus its mobility, bioavailability, and susceptibility to degradation.

Due to a lack of specific experimental data for this compound, its sorption and desorption characteristics are inferred from studies on structurally similar compounds, such as other chlorinated anilines and phenoxy herbicides. The sorption of these types of compounds to soil and sediment is a complex process influenced by various factors including soil organic matter content, clay content and type, pH, and the physicochemical properties of the compound itself. researchgate.netnih.gov

The Freundlich isotherm is a commonly used model to describe the non-ideal and heterogeneous sorption of organic compounds in soil. The equation is given by:

Cs = KfCw1/n

where:

Cs is the amount of sorbed chemical per unit mass of sorbent (e.g., mg/kg).

Cw is the equilibrium concentration of the chemical in the aqueous phase (e.g., mg/L).

Kf is the Freundlich sorption coefficient ((mg/kg)/(mg/L)1/n), which indicates the sorption capacity.

1/n is the Freundlich exponent, which relates to the nonlinearity of the sorption.

Desorption studies on analogous compounds often reveal hysteresis, where the compound is more strongly retained by the soil or sediment than predicted by the sorption isotherm. This indicates that a fraction of the compound can become sequestered or irreversibly bound over time, reducing its mobility and bioavailability.

Interactive Data Table: Illustrative Sorption Coefficients for Structurally Similar Compounds

Since no specific sorption data for this compound was found, the following table presents hypothetical data based on findings for other chlorinated aromatic compounds to illustrate the expected range of sorption behavior in different soil types.

| Soil Type | Organic Carbon (%) | Clay Content (%) | Hypothetical Kf ((mg/kg)/(mg/L)1/n) | Hypothetical 1/n |

| Sandy Loam | 1.2 | 15 | 15 | 0.85 |

| Silt Loam | 2.5 | 25 | 45 | 0.90 |

| Clay | 3.0 | 45 | 120 | 0.92 |

Advanced Modeling of Environmental Fate and Persistence

To overcome the limitations of experimental data, various modeling approaches are employed to predict the environmental behavior of chemicals like this compound. These models use the chemical's structure and physicochemical properties to estimate its distribution and persistence in the environment.

Quantitative Structure-Activity Relationships (QSAR) for Environmental Processes

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural properties of a chemical with its biological activity or environmental fate. nih.govnih.gov For environmental processes, QSARs can predict key parameters such as soil sorption coefficients (Koc), bioconcentration factors (BCF), and degradation rates.

For substituted anilines and phenols, QSAR models have been developed to estimate soil sorption coefficients (log Koc). nih.gov These models often use descriptors like the n-octanol/water partition coefficient (log Kow), molecular connectivity indices, and quantum chemical parameters. nih.gov While a specific QSAR model for this compound is not available, models for similar compounds suggest that hydrophobicity and electronic properties are key determinants of their environmental behavior. nih.gov

Key Molecular Descriptors in QSAR for Environmental Fate:

log Kow (Octanol-Water Partition Coefficient): Represents the hydrophobicity of the molecule. A higher log Kow generally correlates with stronger sorption to organic matter in soil and sediment.

Molecular Weight: Influences the compound's volatility and diffusion rates.

Polarizability: Relates to the ability of the molecule's electron cloud to be distorted, affecting intermolecular interactions.

Hydrogen Bonding Capacity: The presence of amine (-NH2) and ether (-O-) groups in this compound allows for hydrogen bonding, which can influence its interaction with soil components.

Electronic Parameters (e.g., Hammett constants): Describe the electron-donating or withdrawing nature of substituents on the aromatic rings, which can affect reactivity and degradation rates.

Interactive Data Table: Hypothetical QSAR Predictions for this compound and Related Compounds

This table illustrates the type of output a QSAR model might provide. The values are hypothetical due to the absence of a specific validated model for this compound.

| Compound | log Kow (Predicted) | Predicted log Koc | Predicted Half-life in Soil (days) |

| Aniline (B41778) | 0.90 | 1.2 | 5 |

| 4-Chloroaniline | 1.83 | 2.1 | 20 |

| 2,4,5-Trichlorophenol (B144370) | 3.72 | 3.5 | 60 |

| This compound (Hypothetical) | 4.5 | 4.0 | 150 |

Environmental Compartmental Modeling

Environmental compartmental models, also known as fugacity models, are used to predict the distribution of a chemical among different environmental compartments, such as air, water, soil, and biota. These models are based on the concept of fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase.

A typical compartmental model divides the environment into several well-mixed boxes representing different media. The model then uses the chemical's properties (e.g., solubility, vapor pressure, Kow) and the characteristics of the environment (e.g., volume of compartments, advection rates) to calculate the equilibrium distribution and persistence of the chemical.

For a compound like this compound, which is expected to have low volatility and moderate to high sorption potential, a Level III fugacity model would predict its primary distribution to be in soil and sediment. The model would also estimate the rates of transport between compartments (e.g., deposition from air to soil, runoff from soil to water) and the rates of degradation in each compartment.

Advanced Analytical Methodologies for 4 2,4,5 Trichlorophenoxy Aniline and Its Transformation Products

Chromatographic Techniques with Advanced Detection

Modern chromatographic techniques, particularly when coupled with advanced detection systems like mass spectrometry, offer the necessary selectivity and sensitivity for the analysis of 4-(2,4,5-Trichlorophenoxy)aniline. These methods are pivotal for separating the target analyte from interfering matrix components and for providing structural confirmation.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) stands as a premier technique for the analysis of polar and semi-polar organic contaminants, including phenoxy acid herbicides and their derivatives. mdpi.comresearchgate.net The use of columns with sub-2 µm particles in UHPLC systems allows for higher peak resolution, increased sensitivity, and significantly faster analysis times compared to conventional HPLC. ual.es For instance, a complete analysis can often be achieved in less than 5 minutes. ual.es

When applied to compounds structurally similar to this compound, UHPLC-MS/MS methods demonstrate exceptional sensitivity. mdpi.com Methodologies developed for related herbicides in various matrices such as wheat and soil have achieved limits of detection (LOD) as low as 0.004 mg/kg and limits of quantification (LOQ) of 0.01 mg/kg. nih.gov In water analysis, reporting limits can range from 0.1 to 15 ng/L after extracting a 1 L sample. researchgate.net The high selectivity of tandem mass spectrometry, operating in modes like selected reaction monitoring (SRM), minimizes matrix interference and allows for confident identification and quantification at trace levels. researchgate.net Optimization of mobile phases, typically involving acetonitrile or methanol gradients with additives like formic acid or ammonium (B1175870) carbonate, is crucial for achieving good chromatographic separation. vliz.be

Table 1: Illustrative UHPLC-MS/MS Method Parameters for Related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 packed with 1.7 µm particles | ual.es |

| Mobile Phase | Gradient of acetonitrile and water (with formic acid) | vliz.be |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for phenoxy acids | nih.gov |

| Detection | Tandem Mass Spectrometry (Triple Quadrupole) | ual.es |

| Analysis Time | < 5-20 minutes | ual.esresearchgate.net |

| Typical LOQ | 0.01 - 0.05 ppb | nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. However, molecules containing polar functional groups, such as the amine group in this compound, often exhibit poor chromatographic behavior, including peak tailing and low volatility. jfda-online.com Chemical derivatization is a critical step to overcome these limitations by converting the polar analytes into more volatile and thermally stable derivatives. jfda-online.comnih.gov

Common derivatization strategies for compounds with active hydrogens include:

Silylation: Reagents like trimethylsilyl N,N-dimethyl carbamate or t-butyldimethylsilyl N,N-dimethyl carbamate are used to form trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) esters/ethers, respectively. nih.govresearchgate.net TBDMS derivatives are particularly useful as they often produce characteristic mass spectra with a dominant [M-57]+ ion, aiding in identification. nih.govresearchgate.net

Acylation: Fluorinated anhydrides are frequently used to convert amines and phenols into their fluoroacyl derivatives, which enhances volatility. jfda-online.com For aniline (B41778) specifically, derivatization with reagents like 4-carbethoxyhexafluorobutyryl chloride has proven effective for GC-MS analysis. nih.gov

Following derivatization, GC-MS analysis, particularly with a tandem MS/MS system, can achieve very low detection limits, often in the picogram range. nih.govresearchgate.net The selection of appropriate precursor-to-product ion transitions in SRM mode ensures high selectivity and minimizes background interference. researchgate.net

Table 2: Common Derivatization Reagents for GC-MS Analysis

| Reagent Class | Example Reagent | Target Functional Group | Reference |

|---|---|---|---|

| Silylation | t-Butyldimethylsilyl N,N-dimethyl carbamate (TBDMS) | -COOH, -OH, -NH2 | nih.govresearchgate.net |

| Acylation | 4-Carbethoxyhexafluorobutyryl chloride | -NH2 | nih.gov |

| Alkylation | Dimethyl sulfate | -COOH | researchgate.net |

Hyphenated Techniques (e.g., GCxGC-MS, LC-Ion Mobility-MS)

To analyze complex samples where standard chromatographic methods may fall short, more advanced hyphenated techniques provide enhanced separation capabilities.

Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS): The integration of ion mobility spectrometry (IMS) into an LC-MS workflow introduces an additional dimension of separation in the gas phase. nih.govchromatographyonline.com After chromatographic separation, ions are further separated based on their size, shape, and charge (their collision cross-section, or CCS) before mass analysis. nih.govsemanticscholar.org This is especially powerful for separating isomeric and isobaric compounds that are indistinguishable by mass alone. semanticscholar.org The addition of IMS can reduce background noise, improve the signal-to-noise ratio, and provide higher quality mass spectra for more confident compound identification. semanticscholar.org

Sample Preparation and Enrichment Techniques for Trace Analysis

Effective sample preparation is paramount for successful trace analysis. The primary goals are to isolate the analytes of interest from the bulk of the sample matrix, concentrate them to a detectable level, and remove interfering substances.

Solid-Phase Extraction (SPE) and Microextraction Methods

Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for the cleanup and preconcentration of analytes from liquid samples. nih.gov The method involves passing the sample through a cartridge containing a solid sorbent that retains the target analytes. researchgate.net Interfering components are washed away, and the analytes are then eluted with a small volume of an appropriate solvent. nih.gov For chlorophenoxy acid herbicides and related compounds, C18 (octadecyl-bonded silica) is a commonly employed sorbent. nih.gov The efficiency of the extraction depends on factors such as sample pH, sorbent type, and the choice of elution solvent. researchgate.net

Microextraction Methods: These techniques are considered green alternatives to traditional extraction methods as they drastically reduce the consumption of organic solvents. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): In this method, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. conicet.gov.ar This large surface area allows for very fast extraction of the analyte into the extraction solvent. After centrifugation, the small volume of extraction solvent is collected for analysis. conicet.gov.ar

Hollow Fiber-Liquid-Phase Microextraction (HF-LPME): This technique uses a porous hollow fiber to contain a small amount of organic solvent that acts as a supported liquid membrane, separating the aqueous sample from an aqueous acceptor phase inside the fiber. nih.gov It is an effective method for extracting and concentrating analytes from complex matrices like urine. nih.gov

Liquid-Liquid Extraction Optimization

Liquid-liquid extraction (LLE) is a fundamental sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net While classic, its efficiency for trace analysis of compounds like this compound can be significantly improved through careful optimization of several key parameters. researchgate.net

Factors influencing LLE efficiency include:

Solvent Selection: The choice of the organic solvent is critical. Solvents like chloroform, methyl tert-butyl ether (MTBE), and n-butylacetate have been used for the extraction of aniline and related compounds. nih.govresearchgate.net The polarity and ability of the solvent to interact with the analyte determine the distribution coefficient. researchgate.net

pH Adjustment: The pH of the aqueous phase dictates the ionization state of the analyte. For an amine-containing compound like this compound, extraction is typically performed under alkaline conditions to ensure the analyte is in its neutral, more organosoluble form. nih.gov

Salt Addition: The addition of salts ("salting out") to the aqueous phase can increase the extraction efficiency by decreasing the solubility of the organic analyte in the aqueous phase. researchgate.net

Phase Volume Ratio and Extraction Time: Optimizing the ratio of the organic solvent to the aqueous sample and ensuring sufficient extraction time for equilibrium to be reached are also crucial for maximizing recovery. researchgate.net

Development of Derivatization Protocols for Enhanced Detection and Separation

For aromatic amines and phenoxy compounds, derivatization is a crucial step for analysis by gas chromatography (GC). The primary goal is to increase the volatility and thermal stability of the analyte, and to improve its chromatographic behavior and detector response.

Common Derivatization Strategies for Related Compounds:

Acylation: The amine group (-NH2) of an aniline compound is reactive and can be acylated using reagents like acetic anhydride, trifluoroacetic anhydride (TFAA), or pentafluoropropionic anhydride (PFPA). This process replaces the active hydrogens on the amine with an acyl group, which reduces polarity and improves chromatographic peak shape. The resulting fluorinated derivatives also significantly enhance sensitivity for electron capture detection (ECD).

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to derivatize the amine group. Silylation replaces active hydrogens with a less polar silyl group (e.g., trimethylsilyl), making the molecule more volatile and suitable for GC analysis.

Alkylation/Esterification: For related chlorophenoxy acid herbicides, the carboxylic acid group is typically converted to an ester (e.g., a methyl or butyl ester) to allow for GC analysis. While this compound lacks a carboxylic acid group, this highlights the common practice of derivatizing polar functional groups within this chemical family.

A hypothetical derivatization protocol for this compound would likely involve acylation of the amine group to enhance its detectability by GC-MS.

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantification technique that is considered a primary ratio method. It relies on the use of a stable, isotopically labeled version of the target analyte as an internal standard.

Principle of IDMS:

A known quantity of the isotopically labeled standard (e.g., containing ¹³C or ²H atoms) is added to the sample at the beginning of the analytical procedure.

This "spiked" sample is then subjected to extraction, cleanup, and analysis (typically by GC-MS or LC-MS/MS).

The mass spectrometer can distinguish between the native analyte and the heavier, isotopically labeled standard based on their mass-to-charge ratio.

By measuring the ratio of the response of the native analyte to the labeled standard, the concentration of the native analyte in the original sample can be calculated with high precision and accuracy.

The major advantage of IDMS is that it corrects for analyte losses that may occur during sample preparation and analysis, as both the native analyte and the labeled standard are affected equally by these processes. While IDMS methods have been developed for various aromatic amines and pesticides, a specific method for this compound would require the chemical synthesis of its corresponding isotopically labeled analog. nih.govnih.gov

Application of Advanced Methods in Environmental Monitoring Research

The environmental monitoring of pesticides and their transformation products (TPs) is critical for assessing water and soil quality. Transformation products can sometimes be more mobile, persistent, or toxic than the parent herbicide.

Advanced monitoring research for compounds like this compound would typically involve a combination of sophisticated sample preparation and instrumental analysis techniques.

Hypothetical Monitoring Workflow:

Sample Collection: Water, soil, or sediment samples would be collected from areas with a history of 2,4,5-T usage.

Extraction: Solid-phase extraction (SPE) is a common technique for extracting and concentrating trace organic contaminants from water samples. For soil and sediment, pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) might be employed.

Cleanup: The sample extract would likely undergo a cleanup step to remove interfering matrix components.

Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for analyzing many pesticide transformation products, as it offers high sensitivity and selectivity without requiring derivatization. nih.gov Alternatively, if a derivatization protocol were developed, gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (GC-HRMS) would be used for detection and quantification.

Environmental monitoring studies often screen for a wide range of potential TPs. The absence of this compound in existing monitoring reports suggests it may not be a major or persistent degradation product of 2,4,5-T under typical environmental conditions, or that analytical standards for it have not been widely available for screening.

Applications of 4 2,4,5 Trichlorophenoxy Aniline As a Versatile Chemical Intermediate

Precursor in Polymer Synthesis and Materials Science Research

Aniline (B41778) and its derivatives are foundational monomers for synthesizing polyanilines (PANI), a class of conducting polymers with applications in electronics, sensors, and anti-corrosion coatings. wikipedia.orgresearchgate.net The properties of PANI can be finely tuned by introducing substituents onto the aniline monomer. osti.govnih.gov

The polymerization of a substituted monomer like 4-(2,4,5-trichlorophenoxy)aniline would yield a specialty polymer with distinct characteristics. The bulky and electron-withdrawing trichlorophenoxy group would be expected to alter the polymer's morphology, solubility in organic solvents, and electronic properties. researchgate.netnih.gov Research has shown that polymers synthesized from various aniline derivatives exhibit a range of colors and properties, indicating that the resulting polymer from this specific monomer could have unique optical or electronic applications. nih.gov A related compound, 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline, is categorized as a "Polymer Science Material Building Block," underscoring the relevance of this chemical family in materials science. bldpharm.com

Table 2: Examples of Substituted Anilines in Polymer Research

| Monomer | Polymerization Method | Resulting Polymer Characteristics | Application Area |

| Aniline | Chemical or Electrochemical Oxidation | Electrically conducting, good environmental stability. wikipedia.org | Conducting films, sensors, batteries. nih.gov |

| 2-(1-methylbut-2-en-1-yl)aniline | Chemical Synthesis | Soluble in common organic solvents, sensitive to moisture and ammonia (B1221849). researchgate.netnih.gov | Chemical sensors. researchgate.net |

| Various anilines | Step-growth with Sulfur Monochloride | Colored polymers (yellow to purple), conjugated backbone. nih.gov | Materials with unique optical properties. nih.gov |

| p-Phenoxyaniline | Additive in Aniline Polymerization | Increases rate of polymer formation. osti.gov | Enhanced synthesis of polyaniline. osti.gov |

Building Block for Advanced Organic Scaffolds and Heterocyclic Compounds

The diaryl ether amine structure is a key pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. nih.govresearchgate.netnih.govresearchgate.net The compound this compound serves as an excellent starting point for building more complex molecular architectures.

The primary amine is a versatile functional group that can undergo reactions such as acylation, alkylation, and diazotization. wikipedia.org This allows for the "stitching" of this building block into larger, multi-functional molecules. For example, aniline derivatives are used in the synthesis of complex heterocyclic systems like tetrahydroisoquinilines and triazoles, which are investigated as potential drug candidates. nih.govnih.govresearchgate.net The synthesis of various diaryl amines and ethers has been explored for creating compounds with potent antifungal activity, suggesting a potential development pathway for derivatives of this compound. nih.govresearchgate.net

Table 3: Diaryl Ether Amines as Building Blocks

| Starting Material Class | Reaction Type | Resulting Scaffold/Compound Class | Potential Application |

| Diaryl Amines/Ethers | Microwave-assisted SNAr | Biologically active diaryl amines and ethers. nih.govresearchgate.net | Fungicides. nih.govresearchgate.net |

| Aniline Derivatives | Iridium-catalyzed Allylic Alkylation | Tetrahydroisoquilin-5-amines. nih.gov | Pharmaceutical synthesis. nih.gov |

| Aniline Derivatives | 1,4-Conjugate Addition | Parthenolide derivatives. nih.gov | Anti-leukemia agents. nih.gov |

| Aniline Derivatives | Cyclization with other reagents | 1,2,3-Triazole systems. nih.gov | Drug discovery. nih.gov |

Role in the Synthesis of Specialty Chemicals and Dyes

The 2,4,5-trichlorophenoxy group is historically significant as a component of the herbicide 2,4,5-T (2,4,5-trichlorophenoxyacetic acid). wikipedia.orgherts.ac.ukebi.ac.uknih.gov This connection establishes the trichlorophenoxy moiety as relevant to the agrochemical industry. While not a direct precursor to 2,4,5-T, this compound could be explored as an intermediate for new pesticides, where the diaryl ether amine structure could impart a different mode of action or biological profile. nih.govchemimpex.com

Furthermore, anilines are one of the oldest and most important classes of starting materials for the synthesis of organic dyes. vedantu.com The reaction of aniline or its derivatives through diazotization and coupling leads to a vast array of azo dyes. wikipedia.org Simple aniline can also be oxidized to form aniline black. The specific color and properties (like lightfastness and solubility) of a dye are highly dependent on the substituents on the aromatic ring. The introduction of the 2,4,5-trichlorophenoxy group would create a dye with a unique chromophore system, likely resulting in a distinct color and potentially high stability due to the chlorinated rings. chemimpex.com

Catalyst Ligand Development Studies

In the field of organometallic chemistry, ligands play a crucial role in controlling the activity and selectivity of metal catalysts. Aniline derivatives can be elaborated into more complex structures, such as phosphinooxazolines (PHOX) or phosphoramidites, which are effective ligands in asymmetric catalysis. acs.org

The nitrogen atom of the aniline group in this compound, or a derivative thereof, could act as a coordination site for a transition metal. More importantly, the bulky and electronically defined 2,4,5-trichlorophenoxy substituent would create a unique steric and electronic environment around a metal center. This could be exploited in catalyst design to influence the outcome of a chemical reaction, for instance, in enantioselective cross-coupling reactions. acs.org While direct use as a simple ligand is possible, it is more likely that this compound would serve as a precursor for a more sophisticated chiral ligand. nih.gov

Design and Synthesis of Analytical Reagents and Probes

The unique structure of this compound makes it a candidate for development into specialized analytical reagents. The aniline functional group is known to participate in reactions that produce intensely colored products. For example, diazotization followed by coupling with a suitable aromatic compound is a classic method for colorimetric detection.

This reactivity could be harnessed to create a chromogenic or fluorogenic probe for detecting specific analytes or enzymatic activities. Furthermore, the development of chemical sensors is a significant area of materials science. Polymers derived from substituted anilines have been shown to have high sensitivity for detecting substances like ammonia and moisture. researchgate.netnih.gov A polymer made from this compound could potentially be developed into a sensor material for detecting other chlorinated aromatic compounds through specific binding interactions.

Future Research Directions and Emerging Trends

Exploration of Novel Sustainable Synthetic Routes

The synthesis of diaryl ethers and aromatic amines is a cornerstone of industrial chemistry. jsynthchem.comrsc.org However, traditional methods often rely on harsh conditions, stoichiometric use of copper or palladium catalysts, and generate significant waste, which are concerns from a green chemistry perspective. rsc.orgnih.gov Future research into 4-(2,4,5-Trichlorophenoxy)aniline should prioritize the development of sustainable synthetic strategies.

Promising approaches include the "borrowing hydrogen" or "hydrogen auto-transfer" method for N-alkylation of amines with alcohols, an atom-economic process that produces only water as a byproduct. rsc.org For the diaryl ether linkage, advancements in copper-catalyzed C-O cross-coupling reactions using nanocatalysts or magnetically separable catalysts offer milder and more efficient alternatives to classical Ullmann condensations. jsynthchem.comnih.gov These modern methods can improve yields, reduce the need for expensive ligands, and allow for easier catalyst recovery and reuse. nih.gov Research could focus on a one-pot synthesis combining these green principles, potentially using bio-based starting materials to further enhance the sustainability of the process. rsc.orgnih.gov

Table 1: Comparison of Synthetic Methodologies for Diaryl Ether & Aromatic Amine Synthesis

| Feature | Traditional Methods (e.g., Ullmann Condensation) | Emerging Sustainable Methods |

| Catalyst | Stoichiometric copper powder | Catalytic amounts of nano- or supported copper/palladium nih.gov |

| Reaction Conditions | High temperatures, harsh bases | Milder temperatures, eco-friendly solvents rsc.orgox.ac.uk |

| Byproducts | Significant inorganic salt waste | Minimal byproducts (e.g., water) rsc.org |

| Atom Economy | Low | High rsc.org |

| Catalyst Reusability | Difficult to impossible | High, especially with magnetic nanocatalysts nih.gov |

| Solvents | High-boiling point organic solvents (e.g., DMF) | Water, supercritical CO2, or solvent-free conditions nih.govox.ac.ukresearchgate.net |

Advanced Mechanistic Investigations under Extreme Conditions

Understanding the behavior of this compound under extreme environmental or industrial conditions is crucial for predicting its fate and persistence. Halogenated aromatic compounds are known for their stability, but can undergo transformation through processes like photolysis, pyrolysis, or photobiodegradation. researchgate.netnih.gov

Future mechanistic studies should investigate the degradation pathways of this compound under high temperature, pressure, or intense UV irradiation. Research on related polychlorinated diphenyl ethers (PCDEs) shows they can be transformed into more toxic compounds like polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) through such processes. nih.gov It would be critical to determine if this compound shares these transformation pathways. Advanced analytical techniques, such as high-resolution mass spectrometry, can be employed to identify transient intermediates and final degradation products, providing a comprehensive picture of its chemical stability and potential to form hazardous byproducts. nih.gov Furthermore, studying its degradation in various media, including soil and water, under anaerobic and aerobic conditions would provide vital data on its environmental persistence. scirp.org

Integration of Machine Learning and AI in Compound Design and Fate Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from drug discovery to environmental science. nih.govescholarship.org These computational tools can be powerfully applied to this compound and related compounds.

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com By training algorithms on data from known persistent organic pollutants (POPs), ML models can predict the potential toxicity, bioaccumulation, and environmental half-life of understudied compounds like this compound. nih.govmdpi.comresearchgate.net This predictive capability can guide experimental work and prioritize chemicals for in-depth toxicological assessment. nih.gov

Development of Remediation Technologies for Related Pollutants

Given the persistence of organochlorine compounds, developing effective remediation technologies is a key environmental goal. mdpi.comnih.gov Research applicable to this compound would likely draw from existing strategies for other chlorophenoxy herbicides and organochlorine pesticides. mdpi.comnih.gov

Current remediation technologies fall into several categories:

Bioremediation: This approach uses microorganisms to degrade pollutants. umass.edu Research has identified bacteria capable of breaking down chlorinated aromatic compounds, and strategies like biostimulation and bioaugmentation can enhance their effectiveness in contaminated soils. nih.govcsic.es Future work could involve screening for or engineering microbes specifically capable of metabolizing the diaryl ether bond and dechlorinating the aromatic rings of this compound.

Phytoremediation: This involves using plants to remove, degrade, or contain environmental contaminants. mdpi.com

Chemical Remediation: Technologies like in-situ chemical reduction (ISCR) using zero-valent iron (ZVI) or chemical oxidation using Fenton's reagent or ozone can effectively degrade chlorinated solvents and pesticides. researchgate.netaugustmack.com Investigating the efficacy of these methods for this compound would be a logical next step.

Adsorption: Materials like biochar can be used to adsorb and immobilize herbicides in soil, reducing their bioavailability and transport. nih.gov

Coupled approaches, combining for instance bioremediation with physical or chemical methods, may offer the most robust solution for contaminated sites. nih.gov

Interdisciplinary Research with Environmental Science and Green Chemistry

Addressing the complex challenges posed by persistent organic pollutants requires a holistic, interdisciplinary approach. birmingham.ac.ukacs.org The future study of this compound should be situated at the intersection of chemistry, toxicology, environmental science, and public policy.

Collaboration between synthetic chemists and green chemists can ensure that new production methods are not only efficient but also environmentally benign from the outset. berkeley.edu Environmental scientists and toxicologists are needed to evaluate the life cycle of the compound, from its potential release and transport in ecosystems to its effects on non-target organisms. acs.orgberkeley.edu This includes studying its potential for bioaccumulation in food webs and its long-term ecological impact. This collaborative framework allows for continuous feedback, where the findings from environmental and health assessments can inform the redesign of safer, more sustainable molecules and processes. acs.org Such an integrated approach is essential for responsible chemical innovation and for mitigating the legacy of persistent pollutants. birmingham.ac.uk

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,4,5-Trichlorophenoxy)aniline, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis can be adapted from methods used for structurally similar phenoxy-aniline derivatives. For example, coupling 2,4,5-trichlorophenol with 4-nitroaniline via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. Reaction pH and temperature should be carefully controlled to minimize side reactions like dehalogenation .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1.2 molar ratio of phenol to nitroaniline) and solvent polarity to enhance selectivity. Post-synthesis purification may involve column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) and UV detection at 254 nm to assess purity (>98%).

- NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ ~6.8–7.2 ppm for aromatic protons, δ ~120–140 ppm for carbons in CDCl₃).

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (expected [M+H]⁺: ~308 m/z).

Q. What strategies are effective for determining solubility and stability under varying pH conditions?

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) with UV-Vis quantification. Use DMSO as a co-solvent if needed, ensuring <1% to avoid artifacts.

- Stability : Incubate the compound in aqueous buffers (37°C) and analyze degradation products via LC-MS. Adjust storage conditions (e.g., dark, anhydrous environments) to prevent photolytic or hydrolytic breakdown .

Advanced Research Questions

Q. How can environmental persistence and bioaccumulation potential of this compound be evaluated?

- Environmental Fate Studies :

- Hydrolysis : Assess degradation kinetics in water at pH 4–9 (25–50°C) using LC-MS/MS.

- Photolysis : Exclude to UV light (λ >290 nm) and quantify degradation products.

- Soil Sorption : Measure Koc via batch equilibrium tests with humic acid .

Q. What experimental models are suitable for investigating the compound’s cytotoxicity and mechanism of action?

- In Vitro Assays :

- Cell Viability : Use MTT/WST-1 assays in human hepatic (HepG2) or renal (HEK293) cell lines, with IC₅₀ determination.

- Oxidative Stress : Measure ROS production via DCFH-DA fluorescence.

- Genotoxicity : Perform comet assays or γ-H2AX staining for DNA damage .

- Mechanistic Studies : Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., apoptosis, xenobiotic metabolism) .

Q. How can structural isomers or degradation byproducts be resolved and characterized?

- Chromatographic Separation : Optimize HPLC conditions using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) for enantiomeric resolution.

- Spectroscopic Identification : Combine HR-MS/MS fragmentation patterns with 2D NMR (COSY, HSQC) to differentiate isomers (e.g., ortho vs. para substitution patterns) .

Compliance and Safety Considerations

- Regulatory Compliance : Ensure adherence to restrictions on chlorophenoxy compounds under Annex 1.2 of the Swiss Chemical Risk Reduction Ordinance (e.g., permitted use for analytical/research purposes only) .

- Waste Management : Neutralize acidic/basic residues before disposal and use activated carbon filtration for aqueous waste containing halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products